N-benzyl-4-isobutoxy-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methyl-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(2)14-22-18-11-9-17(10-12-18)19(21)20(3)13-16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWVTNTXXAPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
The comprehensive characterization of N-benzyl-4-isobutoxy-N-methylbenzamide is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and correlations, a detailed map of the molecule's structure can be assembled.
The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The aromatic protons of the benzyl (B1604629) and benzamide (B126) rings would typically appear in the downfield region (approximately 7.0-7.8 ppm). The benzylic protons (CH₂) and the N-methyl protons (CH₃) would exhibit characteristic chemical shifts. The isobutoxy group would be identified by a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (OCH₂) protons.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |
| Aromatic (C₆H₄) | ~6.9 (d), ~7.4 (d) | Doublets | 4H |
| Benzyl CH₂ | ~4.6 | Singlet | 2H |
| N-Methyl CH₃ | ~2.9 | Singlet | 3H |
| Isobutoxy OCH₂ | ~3.8 | Doublet | 2H |
| Isobutoxy CH | ~2.1 | Multiplet | 1H |
| Isobutoxy CH₃ | ~1.0 | Doublet | 6H |
Note: The exact chemical shifts and multiplicities are predictive and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbonyl carbon of the amide is expected to be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the 114-160 ppm range, while the aliphatic carbons of the benzyl, N-methyl, and isobutoxy groups will appear in the upfield region.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C=O | ~170 |
| Aromatic C-O | ~160 |
| Aromatic C (quaternary) | ~128-138 |
| Aromatic CH | ~114-130 |
| Benzyl CH₂ | ~50-55 |
| N-Methyl CH₃ | ~35-40 |
| Isobutoxy OCH₂ | ~75 |
| Isobutoxy CH | ~28 |
| Isobutoxy CH₃ | ~19 |
Note: These are predicted chemical shift ranges.
To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system, for instance, confirming the connectivity within the isobutoxy group and the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, such as linking the benzyl group to the nitrogen atom and the isobutoxy group to the benzoyl ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₉H₂₃NO₂), HRMS would provide an exact mass measurement, which can be compared to the calculated theoretical mass to confirm the molecular formula.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 298.1807 |
| [M+Na]⁺ | 320.1626 |
Note: These values are calculated for the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key absorptions would be expected for the amide carbonyl group, C-O ether linkage, and aromatic C-H bonds.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Amide C=O stretch | ~1630-1680 |
| Aromatic C=C stretch | ~1450-1600 |
| C-O-C (ether) stretch | ~1200-1250 |
| Aromatic C-H bend | ~690-900 |
| Aliphatic C-H stretch | ~2850-3000 |
Note: The precise wavenumbers can be influenced by the molecular environment and physical state of the sample.
X-ray Crystallography for Solid-State Structure Determination
Detailed experimental data from single-crystal X-ray diffraction analysis for this compound is not currently available. The following sections outline the standard methodologies that would be employed for such a study.
Crystal Growth and Quality Assessment
The initial and critical step for X-ray crystal structure determination is the cultivation of high-quality single crystals. For a compound like this compound, this would typically be achieved through slow evaporation of a saturated solution. A variety of solvents would be screened to find one in which the compound is moderately soluble, allowing for the gradual formation of well-ordered crystals. Common techniques include:
Slow Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate over days or weeks.
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor from the anti-solvent diffuses into the compound's solution, inducing crystallization.
Once crystals are obtained, their quality would be assessed using optical microscopy to check for a uniform shape, clear faces, and the absence of cracks or defects. A suitable crystal would then be selected for diffraction experiments.
Data Collection and Refinement Protocols
A selected single crystal would be mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal motion of the atoms and improve the quality of the diffraction data, data collection is often performed at low temperatures, typically around 100 K, using a cryostream of nitrogen gas.
The data collection process involves rotating the crystal through a series of angles while it is irradiated with monochromatic X-rays. The diffracted X-rays are recorded by a detector. The resulting diffraction pattern contains information about the arrangement of atoms within the crystal lattice.
After data collection, the raw data is processed. This includes integration of the reflection intensities, correction for experimental factors like absorption, and determination of the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².
Analysis of Molecular Conformation and Torsion Angles
Following a successful structure refinement, the precise three-dimensional geometry of the this compound molecule in the solid state would be determined. This analysis would focus on:
Bond Lengths and Angles: Examination of all intramolecular bond distances and angles to ensure they fall within expected ranges for similar chemical environments.
Torsion Angles: Calculation of key torsion angles to define the conformation of the molecule. Of particular interest would be the torsion angles around the amide C-N bond, the N-benzyl bond, and the C-O bonds of the isobutoxy group. These angles would reveal the relative orientations of the benzoyl, benzyl, and isobutoxy moieties.
Intermolecular Interactions and Crystal Packing
Analysis of the crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. This involves identifying and characterizing the intermolecular interactions that stabilize the crystal packing. For this molecule, one might expect to observe:
C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between C-H groups (from the aromatic rings or the alkyl chains) and the oxygen atoms of the amide and ether functionalities.
A detailed analysis of these interactions provides insight into the forces governing the self-assembly of the molecules in the solid state.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the behavior of electrons and nuclei in molecules. These calculations can predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. Such theoretical investigations are crucial for understanding the structure-property relationships of complex organic molecules.
Density Functional Theory (DFT) for Electronic Structureresearchgate.net
Density Functional Theory (DFT) has become a popular quantum chemical method for studying the electronic structure of molecules due to its favorable balance between computational cost and accuracy. nih.gov DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and electronic absorption wavelengths of molecules. researchgate.net The application of DFT allows for a detailed understanding of the chemical reactivity and stability of compounds like N-benzyl-4-isobutoxy-N-methylbenzamide.
Geometry Optimization and Vibrational Analysis
A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the minimum energy. This optimized geometry represents the most stable conformation of the molecule. For this compound, DFT calculations, often with a basis set like 6-311G(d,p), can be employed to determine its three-dimensional structure. ejosat.com.tr
Vibrational analysis is typically performed after geometry optimization to confirm that the obtained structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). This analysis also provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.
Illustrative Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length | C=O (amide) | ~1.25 Å |
| C-N (amide) | ~1.38 Å | |
| C-O (isobutoxy) | ~1.37 Å | |
| Bond Angle | O=C-N (amide) | ~122° |
| C-N-C (benzyl) | ~118° | |
| Dihedral Angle | C-C-O-C (isobutoxy) | Varies with conformation |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov
For this compound, HOMO-LUMO analysis can reveal the distribution of electron density and identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the isobutoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the benzamide (B126) moiety.
Hypothetical Quantum Chemical Descriptors for this compound
| Parameter | Definition | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / (2η) | 0.19 eV-1 |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV |
Note: These values are for illustrative purposes and would be determined from the results of a DFT calculation.
Electrostatic Potential (ESP) Mapping
Molecular Electrostatic Potential (MEP or ESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the amide group, indicating its susceptibility to electrophilic attack and its ability to act as a hydrogen bond acceptor. The aromatic rings and the oxygen atom of the isobutoxy group would also exhibit negative potential. Regions of positive potential would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. researchgate.net This method is particularly useful for understanding the forces that govern the three-dimensional structure and intermolecular interactions of a molecule. For this compound, NCI analysis could highlight intramolecular hydrogen bonds or steric repulsions that influence its preferred conformation.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties, but they are generally more computationally expensive than DFT methods. For molecules where high accuracy is critical, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While no specific ab initio studies on this compound are available, these methods represent a higher level of theory that could be used for benchmarking DFT results or for calculations where electron correlation effects are particularly important.
No Publicly Available Computational Studies for this compound
Following a comprehensive search of scientific databases and publicly available literature, no specific computational or theoretical chemistry studies focusing solely on the compound This compound were found. The user's request for an article detailing Molecular Dynamics (MD) simulations, ligand-protein docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) studies for this specific molecule cannot be fulfilled at this time due to a lack of published research data.
While computational studies exist for the broader class of "N-benzyl benzamide derivatives," these investigations typically involve a series of related compounds to determine structure-activity relationships. For instance, research on N-benzyl benzamide derivatives as melanogenesis inhibitors has included the development of 3D pharmacophore models and QSAR studies. nih.gov However, these studies analyze large datasets of compounds, and information specific to the this compound variant is not detailed or is absent from the public record.
Similarly, other computational research efforts have focused on different substituted benzamides, but not the specific compound of interest. These include studies on:
N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which have been analyzed using docking, molecular dynamics, and 3D-QSAR.
N-benzyl-4-((heteroaryl)methyl) benzamides, for which pharmacophore hypotheses have been generated.
Various other benzamide derivatives subjected to molecular docking and other in silico methods to predict their biological activity.
The explicit instructions to focus solely on this compound and to adhere strictly to a detailed outline concerning its computational analysis cannot be met without specific, published data on this molecule. Generating content would require extrapolating from related compounds, which would violate the core requirement of focusing only on the specified chemical entity.
Therefore, an article on the computational and theoretical chemistry of this compound cannot be generated until dedicated research on this compound becomes publicly available.
Quantitative Structure-Activity Relationship (QSAR) Studies
Development of Predictive Models for Analogues
Predictive models for analogues of this compound are typically developed using Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of such models is a systematic process that involves several key steps:
Data Set Selection: A crucial first step is the selection of a training set of N-benzylbenzamide analogues with experimentally determined biological activities. The diversity of the structures and the range of activity values within the training set are critical for the robustness and predictive power of the resulting QSAR model. sphinxsai.com
Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each analogue in the training set. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.
Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. sphinxsai.comresearchgate.net The predictive ability of the model is rigorously assessed through internal and external validation techniques. nih.gov For instance, a study on N-benzyl benzamide derivatives used a training set of 42 compounds and an external test set of 6 compounds to validate their 3D pharmacophore model, achieving a high correlation coefficient (R²) of 0.913 and a predictive squared correlation coefficient (Q²) of 0.862. nih.gov
Pharmacophore Modeling: A 3D pharmacophore model can be developed to identify the essential structural features required for the biological activity of N-benzylbenzamide analogues. nih.gov This model defines the spatial arrangement of key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for the interaction with the biological target. nih.gov
By leveraging these predictive models, researchers can estimate the biological activity of novel, unsynthesized analogues, including this compound, thereby guiding the design of more potent compounds.
Correlation with Calculated Molecular Descriptors
The biological activity of this compound and its analogues is intrinsically linked to their molecular properties, which can be quantified by various calculated molecular descriptors. Understanding the correlation between these descriptors and activity is fundamental to rational drug design.
Commonly used molecular descriptors in the study of benzamide derivatives include:
Lipophilicity (LogP): This descriptor measures the partitioning of a compound between an octanol and water phase, indicating its hydrophobicity. LogP is often a critical factor in membrane permeability and target engagement.
Molar Refractivity (MR): MR relates to the volume of a molecule and its polarizability, which can influence binding interactions with a receptor.
Topological Descriptors: These indices describe the connectivity and shape of a molecule.
Electronic Descriptors: Parameters such as partial atomic charges and dipole moments describe the electronic distribution within a molecule, which is crucial for electrostatic interactions with the target.
Quantum Chemical Descriptors: Descriptors like the Klopman index, which incorporates both Coulombic and frontier orbital interactions, can provide a more detailed understanding of the ligand-receptor interactions. nih.gov
A QSAR study on benzylidene hydrazine benzamide derivatives identified LogS (aqueous solubility), rerank score (a scoring function for protein-ligand binding), and MR as significant descriptors for predicting anticancer activity. jppres.comunair.ac.id The resulting QSAR equation demonstrated a strong correlation between these descriptors and the observed biological activity, with a correlation coefficient (r) of 0.921. jppres.comunair.ac.id
The following table illustrates a hypothetical correlation of molecular descriptors with the biological activity of a series of N-benzylbenzamide analogues.
| Compound | LogP | Molar Refractivity | Electronic Energy (kcal/mol) | Predicted pIC50 |
| Analogue 1 | 3.5 | 95.2 | -85.6 | 6.8 |
| Analogue 2 | 4.1 | 102.5 | -88.3 | 7.2 |
| Analogue 3 | 2.9 | 89.7 | -82.1 | 6.5 |
| Analogue 4 | 4.5 | 108.1 | -90.5 | 7.5 |
This table contains illustrative data.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the "drug-likeness" of a compound. mdpi.comdergipark.org.tr These predictions help in identifying candidates with favorable pharmacokinetic profiles and filtering out those likely to fail in later stages of development. jonuns.com
For this compound, various ADME parameters can be computationally estimated:
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability are predicted to evaluate the compound's ability to enter the bloodstream.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body.
Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes is a key prediction, as it influences the compound's half-life and potential for drug-drug interactions.
Excretion: The route and rate of excretion are estimated to complete the pharmacokinetic profile.
Computational tools and web servers are available to perform these predictions based on the chemical structure of the compound. dergipark.org.tr These tools often employ models built from large datasets of experimental data.
The table below presents a hypothetical in silico ADME profile for this compound.
| ADME Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | High | Good potential for oral bioavailability |
| Plasma Protein Binding | High | May have a longer duration of action |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
This table contains illustrative data.
By integrating the predictions from QSAR models and in silico ADME profiling, researchers can effectively prioritize compounds like this compound for synthesis and further experimental evaluation, thereby streamlining the drug discovery process.
Structure Activity Relationship Sar Investigations of N Benzyl 4 Isobutoxy N Methylbenzamide Analogues
Systematic Modification of Benzamide (B126) Core and Substituents
The N-benzyl-4-isobutoxy-N-methylbenzamide scaffold offers multiple points for chemical modification, each providing an opportunity to fine-tune the molecule's physicochemical properties and its fit within a biological receptor. SAR studies on analogous benzamide and benzimidazole (B57391) structures have established general principles that can be extrapolated to this compound. nih.govnih.gov
The benzyl (B1604629) group of this compound plays a significant role in its interaction with target proteins, often fitting into a hydrophobic pocket. The nature and position of substituents on this aromatic ring can dramatically alter binding affinity and selectivity.
Research on similar N-benzylbenzamide derivatives has shown that the introduction of various substituents can modulate biological activity. For instance, in a series of N-benzyl-4-((heteroaryl)methyl)benzamides, the benzyl group was crucial for activity against the InhA enzyme in M. tuberculosis. nih.gov While the specific impact of the isobutoxy group on this compound's target is not detailed in available literature, general principles suggest it contributes to the lipophilicity of the benzyl moiety, potentially enhancing its penetration into hydrophobic binding sites.
Systematic variations could include:
Altering the Alkoxy Chain: Modifying the isobutoxy group to other alkoxy groups (e.g., methoxy, ethoxy, propoxy) would probe the size and conformational requirements of the hydrophobic pocket.
Positional Isomerism: Moving the isobutoxy group from the 4-position to the 2- or 3-position on the benzyl ring would explore the spatial arrangement of the binding site.
Introducing Electron-Donating or -Withdrawing Groups: Replacing the isobutoxy group with substituents like halogens (Cl, F), trifluoromethyl (CF3), or cyano (CN) groups would alter the electronic properties of the benzyl ring, which can influence pi-pi stacking interactions and hydrogen bonding potential with the target. nih.gov
Table 1: Hypothetical SAR of Benzyl Moiety Modifications This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.
| Substituent at 4-Position of Benzyl Ring | Predicted Effect on Activity | Rationale |
|---|---|---|
| Isobutoxy (Original) | Baseline | Provides a balance of lipophilicity and size. |
| Methoxy | Potentially reduced activity | Smaller size may lead to incomplete filling of the hydrophobic pocket. |
| Trifluoromethyl | Potentially increased or decreased activity | Electron-withdrawing nature could alter electronic interactions; size is also a factor. |
The benzamide phenyl ring is another critical component for molecular recognition. In the parent compound, this ring is unsubstituted. However, studies on related 4-methylbenzamide (B193301) derivatives have demonstrated that substitutions on this ring can significantly influence activity. nih.gov
For example, in a series of potential protein kinase inhibitors based on a 4-methylbenzamide linker, the nature of the substituent on the benzamide core was a key determinant of biological activity. nih.gov Extrapolating to this compound, one could hypothesize that introducing small, electron-donating groups at the 4-position might enhance activity by improving interactions with the target protein.
The substitutions on the amide nitrogen atom—in this case, a methyl group and a benzyl group—are pivotal. The N-methyl group locks the conformation of the amide bond, which can be crucial for maintaining the correct orientation of the benzyl and benzamide moieties for optimal binding.
Replacing the N-methyl group with a hydrogen atom would introduce a hydrogen bond donor, which could either be beneficial or detrimental depending on the hydrogen bonding environment of the receptor. Conversely, replacing it with a larger alkyl group (e.g., N-ethyl) could introduce steric hindrance, potentially reducing binding affinity.
Impact of Structural Changes on Molecular Interactions with Potential Biological Targets
The structural modifications discussed above directly influence how this compound and its analogues interact with their biological targets at a molecular level. These interactions can range from direct competition with endogenous ligands to more subtle modulatory effects.
A key consideration in drug design is whether a compound binds to the primary, or orthosteric, site of a receptor, or to a secondary, allosteric, site. nih.gov
Orthosteric Binding: Orthosteric ligands bind to the same site as the natural substrate or ligand. nih.gov This often leads to competitive inhibition. Due to the high conservation of active sites within protein families, orthosteric drugs can sometimes lack selectivity and cause off-target effects. nih.gov
Allosteric Binding: Allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov These sites are generally less conserved, offering a pathway to greater drug selectivity. researchgate.net Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), providing a more nuanced "dimmer switch" approach to modulating protein function rather than a simple "on/off" switch. pitt.edu
In the case of 4-methylbenzamide derivatives, it has been shown that the nature of the substituents can determine whether the compound acts as a type 1 (ATP-competitive, orthosteric) or type 2 (allosteric) inhibitor of protein kinases. nih.gov This suggests that analogues of this compound could potentially be designed to favor one binding mode over the other, depending on the desired therapeutic outcome.
Table 2: Comparison of Orthosteric and Allosteric Binding
| Feature | Orthosteric Binding | Allosteric Binding |
|---|---|---|
| Binding Site | Primary active site | Secondary, topographically distinct site nih.gov |
| Mechanism | Competitive with endogenous ligand nih.gov | Induces conformational change, modulates endogenous ligand effect nih.govnih.gov |
| Selectivity | Often lower due to conserved active sites nih.govresearchgate.net | Potentially higher due to less conserved allosteric sites nih.govresearchgate.net |
| Effect | Typically acts as a direct agonist or antagonist nih.gov | Can fine-tune physiological responses (PAM, NAM) nih.govpitt.edu |
Certain biological targets, particularly metalloenzymes, require metal ions as cofactors for their catalytic activity. researchgate.net Compounds that can bind to and sequester these metal ions are known as chelating agents. nih.gov The ability of a molecule to act as a chelator depends on the presence of multiple donor atoms (like oxygen, nitrogen, or sulfur) that can coordinate with the metal ion. mdpi.com
If the biological target of this compound is a metalloenzyme, its mechanism of action could involve the chelation of the essential metal ion, thereby inhibiting the enzyme's function. The stability of the resulting metal complex would be a critical factor in its potency. conicet.gov.ar However, without identification of a specific metalloenzyme target for this compound, its role as a chelating agent in its biological activity remains speculative.
Identification of Key Pharmacophoric Elements for Activity
The biological activity of this compound and its analogues is intrinsically linked to its molecular architecture. A pharmacophore model for this class of compounds typically consists of several key features that are essential for interaction with its biological target, which is often a receptor or enzyme. These elements include a central benzamide core, a hydrophobic aromatic region provided by the N-benzyl group, a lipophilic alkoxy substituent, and a specific substitution pattern on the amide nitrogen.
The benzamide core serves as a rigid scaffold, positioning the other functional groups in the correct orientation for binding. The carbonyl oxygen of the amide is a critical hydrogen bond acceptor, a common feature in many biologically active benzamide derivatives. nih.gov The orientation of the amide bond itself is crucial; studies on related benzamide series have shown that inverting the amide to the corresponding anilide results in a complete loss of activity, highlighting the importance of the specific hydrogen bonding and steric arrangement provided by the benzamide linkage. nih.gov
The N-benzyl group typically interacts with a hydrophobic pocket in the target protein. Structure-activity relationship (SAR) studies on related N-benzylbenzamide series have demonstrated that substitutions on this benzyl ring significantly modulate activity. For instance, in the context of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulation, the introduction of sterically demanding groups in the para position of the benzyl ring was found to be advantageous. nih.gov Similarly, for Nav1.7 inhibitors, substitutions on this aromatic ring are critical for potency and selectivity.
The 4-isobutoxy group on the benzoyl ring is another key lipophilic feature. Alkoxy groups in the para-position of the benzamide ring generally enhance activity by interacting with hydrophobic regions of the binding site. The branched nature of the isobutoxy group, compared to a linear chain like n-butoxy or a smaller group like methoxy, can provide a more optimal fit and increased van der Waals interactions within a specifically shaped hydrophobic pocket. While direct SAR comparisons for the isobutoxy group in this exact scaffold are not extensively documented, studies on related 4-alkoxybenzamides show that the size and shape of the alkoxy substituent are tuned to maximize potency. researchgate.net
The N-methyl group plays a significant role in fine-tuning the compound's properties. The methylation of a secondary amide (N-H) to a tertiary amide (N-CH₃) removes a hydrogen bond donor, which can alter the binding mode. However, this modification also increases lipophilicity and can improve metabolic stability by preventing N-dealkylation. researchgate.net For amides derived from aromatic acids, N-methylation often leads to an increase in aqueous solubility and can have a variable impact on lipophilicity, which are important considerations for drug development. researchgate.net
Table 1: Interactive Data on Structure-Activity Relationship of the N-Benzyl Group
| Substituent (R) on Benzyl Ring | Relative Activity | Rationale |
|---|---|---|
| H (unsubstituted) | Baseline | Provides essential hydrophobicity. |
| 4-Fluoro | Increased | Enhances binding, potentially through halogen bonding or by altering electronic properties. |
| 4-Chloro | Increased | Similar to fluoro, provides favorable hydrophobic and electronic interactions. |
| 2-Trifluoromethyl | Potent | The ortho-CF₃ group can enhance metabolic stability and provide strong interactions within the binding pocket. nih.gov |
| 4-Methoxy | Variable | Can either enhance or decrease activity depending on the specific target interactions. |
Table 2: Interactive Data on Structure-Activity Relationship of the 4-Alkoxy Group
| 4-Alkoxy Substituent (R') | Relative Activity | Rationale |
|---|---|---|
| Methoxy | Moderate | Provides favorable interaction but may not fully occupy the hydrophobic pocket. |
| Ethoxy | Moderate-High | Increases lipophilicity and size, leading to better pocket filling than methoxy. |
| Isopropoxy | High | Branched structure improves fit in specific pockets. |
| Isobutoxy | Optimal | The size and branched nature of the isobutoxy group are considered optimal for maximizing hydrophobic interactions in many related series. |
Table 3: Interactive Data on the Impact of N-Substitution
| N-Substituent (R'') | Effect on Activity | Rationale |
|---|---|---|
| H | Potent | Acts as a hydrogen bond donor, which can be critical for binding to some targets. |
| Methyl | Improved Pharmacokinetics | Removes H-bond donor capability, which may decrease potency at some targets, but often improves metabolic stability and membrane permeability. researchgate.netnih.gov |
Rational Design of Optimized Analogues
The rational design of optimized analogues of this compound is guided by the SAR findings and structural information from the biological target, such as cryo-electron microscopy (cryo-EM) structures of related ligands bound to channels like Nav1.7. nih.govresearchgate.net The goal is to enhance potency, selectivity, and pharmacokinetic properties.
One primary strategy involves the systematic modification of the N-benzyl group . Based on the understanding that this group fits into a hydrophobic pocket, chemists can introduce various substituents at the ortho, meta, and para positions to probe the pocket's dimensions and electronic requirements. For example, the discovery that an ortho-trifluoromethyl group confers potency and metabolic stability in related N-benzylbenzamides provides a clear path for optimization. nih.gov High-resolution structural methods can reveal specific interactions, such as those with non-conserved amino acid residues in the voltage-sensing domain (VSD) of Nav1.7, which can be exploited to design analogues with improved isoform selectivity. researchgate.net
Another key optimization strategy focuses on the 4-alkoxy substituent . While isobutoxy may be effective, further enhancements could be achieved by exploring other branched or cyclic alkyl ethers (e.g., cyclopentyloxy) to improve the complementarity with the hydrophobic binding pocket. The goal is to maximize van der Waals forces and displace unfavorable water molecules from the binding site, thereby increasing binding affinity.
Bioisosteric replacement is a more advanced design tactic. The central benzamide moiety can be replaced with other chemical groups that retain similar steric and electronic features but may offer improved properties. For instance, replacing the benzamide with a sulfonamide is a common strategy in the design of Nav1.7 inhibitors. researchgate.net This can lead to novel chemical series with different patentability and potentially improved selectivity or pharmacokinetic profiles.
Finally, the N-methyl group can be varied. While methylation improves certain properties, replacing it with other small alkyl groups (e.g., N-ethyl) or incorporating the nitrogen into a small ring system could be explored to fine-tune the compound's conformation and physicochemical properties. The impact of such changes on metabolic stability, solubility, and permeability would be carefully evaluated. researchgate.net The development of hybrid inhibitors, which are designed to bridge two distinct but overlapping binding pockets within a target, represents a sophisticated rational design approach that can lead to molecules with substantially different structures and improved properties. nih.gov
Mechanistic Studies of N Benzyl 4 Isobutoxy N Methylbenzamide at the Molecular and Biochemical Level in Vitro and in Silico
Exploration of Specific Protein/Enzyme Interactions
No published research was identified that explores the specific protein or enzyme interactions of N-benzyl-4-isobutoxy-N-methylbenzamide.
Inhibition of Enzyme Targets (e.g., Hydrolases, Transferases, Secretases, Kinases, Cholinesterases)
There is no available data on the inhibitory activity of this compound against any enzyme targets.
Kinetic Characterization of Inhibition
No studies detailing the kinetic characterization (e.g., type of inhibition, inhibition constants like Kᵢ) of this compound have been published.
Identification of Binding Sites (e.g., Active Site, Allosteric Site)
There is no information available regarding the identification of binding sites for this compound on any protein or enzyme target.
Modulation of Receptor Activity (e.g., G protein-coupled receptors, nuclear receptors)
No studies were found that investigate the modulation of G protein-coupled receptor or nuclear receptor activity by this compound.
Biophysical Characterization of Ligand-Target Binding
No biophysical data characterizing the binding of this compound to any biological target is available in the scientific literature.
Binding Affinity Determination (e.g., IC50, EC50 values from in vitro assays)
No in vitro assay results, including IC50 or EC50 values, have been published for this compound. Consequently, no data tables can be generated.
Conformational Changes Upon Binding
There are no published studies that describe the conformational changes induced in a biological target upon binding of this compound. Research detailing the structural dynamics, such as alterations in protein folding, loop positioning, or side-chain orientations of a receptor or enzyme in complex with this specific ligand, could not be located.
Mechanistic Insights from Computational Simulations
No computational studies, such as molecular docking, molecular dynamics simulations, or quantum mechanics calculations, focused on this compound have been identified in the surveyed literature. Therefore, there are no in silico data to provide insights into its binding modes, interaction energies, or the specific molecular interactions that would govern its binding to a potential biological target.
Future Directions in Research on N Benzyl 4 Isobutoxy N Methylbenzamide and Its Chemical Class
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of benzamide (B126) derivatives has traditionally involved methods like the chlorination of benzoic acids followed by amidation. While effective, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. The amide bond is a crucial feature in numerous active derivatives with a wide array of pharmacological activities.
Modern synthetic organic chemistry offers several innovative approaches that could be applied to N-benzyl-4-isobutoxy-N-methylbenzamide and its analogs:
Catalytic Amidation: The use of novel catalysts, such as bimetallic metal-organic frameworks (MOFs), has shown promise in promoting amidation reactions under milder conditions. For instance, an Fe2Ni-BDC MOF has been used as a heterogeneous catalyst for the amidation between 2-aminopyridine (B139424) and trans-β-nitrostyrene. Investigating similar catalytic systems could streamline the synthesis of this compound.
One-Pot Reactions: One-pot synthesis, where multiple reaction steps are performed in a single reactor, can improve efficiency and reduce waste. Developing a one-pot procedure for coupling 4-isobutoxybenzoic acid with N-benzylmethylamine would represent a significant process improvement.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to batch processing. Adapting the synthesis of this compound to a flow chemistry platform could enable rapid optimization of reaction conditions and facilitate large-scale production.
Novel Reagent Combinations: Research into new activating agents for carboxylic acids continues to yield milder and more selective methods for amide bond formation. For example, a study on the reaction of benzoyl isothiocyanate with malononitrile (B47326) has led to new routes for benzamide-based heterocycles.
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor network. | Enhanced heat and mass transfer, improved safety for exothermic reactions, ease of automation and scaling. | Development of robust flow reactors and integration of real-time analytics. |
Advanced Computational Approaches for Predictive Modeling
Computational modeling has become an essential tool in modern drug discovery, allowing for the rapid screening of vast chemical libraries and the prediction of molecular properties. For this compound, these approaches can accelerate the identification of its biological targets and guide the design of more potent and selective analogs.
Future computational research could focus on:
Machine Learning (ML) and Deep Learning: These AI-driven methods can analyze large datasets to predict drug-target interactions, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. ML models could be trained on data from existing benzamide derivatives to predict the activity of novel analogs of this compound. Deep learning algorithms are particularly adept at screening large compound libraries to identify potential hits for specific targets.
Molecular Docking and Dynamics Simulations: High-throughput virtual screening using molecular docking can predict how this compound might bind to various protein targets. Subsequent molecular dynamics (MD) simulations can then provide a more detailed picture of the binding stability and the key interactions involved, helping to rationalize structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed on a series of benzamide derivatives to build a pharmacophore model, which identifies the essential structural features required for biological activity. This model would be invaluable for designing new analogs of this compound with enhanced potency.
Table 2: Applications of Computational Modeling in Benzamide Research
| Computational Technique | Application | Relevance to this compound |
|---|---|---|
| Machine/Deep Learning | Predicts bioactivity, toxicity, and pharmacokinetic properties from chemical structure. | Rapidly prioritizes novel analogs for synthesis and testing. |
| Molecular Docking | Screens large virtual libraries against protein targets to predict binding modes. | Identifies potential biological targets and suggests structural modifications to improve binding affinity. |
| Molecular Dynamics (MD) | Simulates the movement of the molecule and its target protein over time. | Assesses the stability of the predicted binding pose and elucidates the mechanism of interaction. |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. | Creates a predictive model to guide the design of new derivatives with improved efficacy. |
Diversification of Chemical Space Through Combinatorial Synthesis
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of structurally related compounds for high-throughput screening. Applying this approach to the this compound scaffold could systematically explore the structure-activity relationship and lead to the discovery of compounds with improved properties.
Future efforts could involve:
Liquid-Phase Combinatorial Synthesis: This technique allows for the expedient construction of diverse libraries. A liquid-phase strategy could be employed to vary the substituents on both the N-benzyl and the 4-isobutoxybenzoyl portions of the molecule.
Scaffold Decoration: Starting with the core this compound structure, combinatorial synthesis can be used to "decorate" the scaffold with a wide range of chemical groups at multiple positions. This allows for a fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a biological target.
Table 3: Potential Diversification Points for Combinatorial Synthesis
| Position on Scaffold | R-Group | Potential Modifications | Desired Outcome |
|---|---|---|---|
| Benzoyl Ring | Isobutoxy group | Vary alkyl chain length (e.g., propoxy, pentoxy), introduce branching, or replace with other alkoxy or functional groups. | Modulate lipophilicity, solubility, and metabolic stability. |
| Benzyl (B1604629) Ring | Substituents on the phenyl ring | Introduce electron-donating or electron-withdrawing groups at ortho, meta, or para positions. | Alter electronic properties and explore new binding interactions. |
| Amide Nitrogen | Methyl group | Replace with other small alkyl groups (e.g., ethyl, propyl). | Probe steric tolerance within the target's binding pocket. |
Development of this compound as a Molecular Probe for Biological Systems
Should this compound demonstrate significant and specific biological activity, a crucial next step would be to develop it into a molecular probe. Molecular probes are modified versions of active compounds that carry a reporter tag (e.g., fluorescent dye, biotin) or a reactive group. They are instrumental in target identification, validation, and studying biological pathways.
The development process would include:
Synthesis of Functionalized Analogs: Creating derivatives of this compound that incorporate a linker arm at a position that does not interfere with its biological activity.
Attachment of Reporter Groups: Conjugating moieties such as fluorophores for imaging applications or biotin (B1667282) for affinity-based pulldown experiments to the linker.
Photo-affinity Labeling: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the biological target. This allows for the irreversible capture and subsequent identification of the target protein.
The successful development of a molecular probe based on this scaffold would be a powerful tool for elucidating its precise mechanism of action and identifying its direct binding partners within the cell.
Integration of Multi-Omics Data in Target Identification and Validation (Research-focused)
Understanding the effect of a small molecule on a biological system requires a holistic approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, systems-level view of the molecular changes induced by a compound. This multi-omics approach is a powerful engine for unbiased target discovery and validation.
For this compound, a research-focused strategy would involve:
Cellular Perturbation: Treating a relevant cell model (e.g., a cancer cell line) with the compound.
Multi-Omics Profiling: Analyzing the treated cells using a suite of omics technologies:
Transcriptomics (RNA-Seq): To identify genes whose expression is up- or down-regulated.
Proteomics: To measure changes in protein abundance and post-translational modifications.
Metabolomics: To profile shifts in cellular metabolites, which can reveal affected biochemical pathways.
Data Integration and Pathway Analysis: Using bioinformatics tools to integrate these disparate datasets to identify signaling pathways and cellular processes that are significantly perturbed by the compound. This can point directly to the molecular target or the pathway in which the target resides.
This unbiased approach can uncover novel mechanisms of action and identify therapeutic opportunities that would be missed by more targeted, hypothesis-driven methods.
Potential for Scaffold Merging and Hybrid Molecule Design
A growing strategy in medicinal chemistry is the design of hybrid molecules, which covalently link two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with dual or multi-target activity, improved pharmacokinetic profiles, or novel mechanisms of action.
Future research could explore merging the this compound scaffold with other known bioactive molecules. The design strategy would depend on the identified biological activity of the parent compound:
Dual-Target Inhibitors: If this compound inhibits a specific target (e.g., an enzyme in a disease pathway), it could be hybridized with an inhibitor of a different target in the same or a complementary pathway. This can lead to synergistic effects and a reduced likelihood of developing drug resistance.
Improving Drug-like Properties: The benzamide scaffold could be merged with a molecular fragment known to improve properties like solubility or cell permeability. For example, polyamine structures have been used in hybrid designs to act as vectors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-benzyl-4-isobutoxy-N-methylbenzamide with high purity?
- Answer : The synthesis typically involves coupling reactions between benzylamine derivatives and substituted benzoyl chlorides. For example, O-benzyl hydroxylamine hydrochloride can react with activated acylating agents (e.g., p-trifluoromethyl benzoyl chloride) under anhydrous conditions with sodium carbonate as a base . Key steps include rigorous solvent drying (e.g., dichloromethane), controlled temperature during acylation (0–25°C), and purification via column chromatography. Hazard analysis for intermediates (e.g., mutagenicity screening via Ames II testing) is critical .
Q. How should researchers characterize the structural integrity of this compound and its intermediates?
- Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; isobutoxy methyl groups at δ 1.0–1.2 ppm) .
- HR-MS : Validate molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
- IR : Identify amide C=O stretches (~1650 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .
Q. What safety protocols are essential when handling intermediates like O-benzyl hydroxylamine hydrochloride?
- Answer : Conduct a pre-experiment hazard analysis per Prudent Practices in the Laboratory (Chapter 4) . Use fume hoods for volatile reagents (e.g., dichloromethane), personal protective equipment (nitrile gloves, lab coats), and monitor for thermal decomposition (e.g., DSC for intermediates prone to exothermic breakdown) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Answer : Perform systematic structure-activity relationship (SAR) studies. For example:
- Functional group variation : Compare isobutoxy vs. methoxy substituents in antimicrobial assays (MIC values) .
- Statistical analysis : Use ANOVA to assess significance of activity differences across derivatives. Cross-validate results with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
Q. What experimental strategies mitigate mutagenicity risks in anomeric amide derivatives like this compound?
- Answer : Screen analogs via Ames II testing (TA98 and TA100 strains) to identify mutagenic hotspots . Modify substituents (e.g., replacing trifluoromethyl groups with non-electrophilic moieties) to reduce DNA adduct formation. Compare toxicity profiles to benchmarks like benzyl chloride .
Q. How should researchers design assays to evaluate the anticancer potential of this compound?
- Answer : Use cell-line panels (e.g., NCI-60) for broad-spectrum cytotoxicity screening. For mechanistic studies:
- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization assays .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays .
Q. What methodologies address discrepancies in NMR spectral assignments for complex benzamide derivatives?
- Answer : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can differentiate between N-methyl and benzyl protons . Cross-reference with computational predictions (DFT-based chemical shift calculations) .
Q. How can computational modeling optimize the synthesis of this compound?
- Answer : Use density functional theory (DFT) to predict transition-state energies for acylation steps. Simulate solvent effects (e.g., PCM models for dichloromethane) to identify optimal reaction conditions . Validate with experimental kinetic studies.
Methodological Notes
- Data Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying reaction solvents to isolate yield discrepancies) and meta-analysis of published protocols .
- Risk Assessment : Integrate SDS data (e.g., Combi-Blocks QD-9529 guidelines) for handling lab-scale quantities .
- Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
